3-Pyrrolidinemethanethiol
Overview
Description
3-Pyrrolidinemethanethiol is an organic compound that features a pyrrolidine ring attached to a methanethiol group. This compound is part of the pyrrolidine family, which is known for its significant role in various biological and chemical processes. The presence of the thiol group adds unique reactivity to the molecule, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Pyrrolidinemethanethiol can be synthesized through several methods. One common approach involves the reaction of pyrrolidine with formaldehyde and hydrogen sulfide. The reaction typically occurs under acidic conditions, leading to the formation of the desired thiol compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process often includes steps such as purification through distillation or crystallization to obtain a high-purity product.
Chemical Reactions Analysis
Types of Reactions
3-Pyrrolidinemethanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding sulfide.
Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids
Reduction: Corresponding sulfides
Substitution: Various substituted pyrrolidinemethanethiol derivatives
Scientific Research Applications
3-Pyrrolidinemethanethiol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Pyrrolidinemethanethiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to modifications that affect protein function. This reactivity is exploited in enzyme inhibition studies and the development of thiol-based drugs.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: Lacks the thiol group, making it less reactive in certain chemical reactions.
3-Pyrrolidinone: Contains a carbonyl group instead of a thiol, leading to different reactivity and applications.
Pyrrolidine-2-thiol: Similar structure but with the thiol group in a different position, affecting its chemical behavior.
Uniqueness
3-Pyrrolidinemethanethiol is unique due to the presence of both the pyrrolidine ring and the thiol group. This combination provides a distinct set of chemical properties, making it a versatile compound in various fields of research and industry.
Properties
IUPAC Name |
pyrrolidin-3-ylmethanethiol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NS/c7-4-5-1-2-6-3-5/h5-7H,1-4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AISXPGCHRYXEPF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1CS | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801312086 | |
Record name | 3-Pyrrolidinemethanethiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801312086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
141699-71-0 | |
Record name | 3-Pyrrolidinemethanethiol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=141699-71-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Pyrrolidinemethanethiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801312086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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